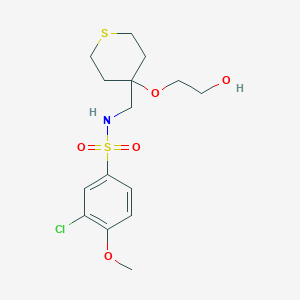

3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO5S2/c1-21-14-3-2-12(10-13(14)16)24(19,20)17-11-15(22-7-6-18)4-8-23-9-5-15/h2-3,10,17-18H,4-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLYJLSQMIKZTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSCC2)OCCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide is a synthetic compound characterized by its complex structure and potential biological activities. This compound features a chloro group, a methoxy group, and a sulfonamide moiety, which are significant for its interaction with biological systems. The presence of the tetrahydro-2H-thiopyran ring and hydroxyethoxy group enhances its solubility and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide is , with a molecular weight of 395.9 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂ClN O₅S₂ |

| Molecular Weight | 395.9 g/mol |

| CAS Number | 2319783-17-8 |

Potential Biological Targets

Research indicates that compounds with similar structures often exhibit activity against:

- Human lipoxygenases (LOXs) : These enzymes play crucial roles in inflammatory responses and cell proliferation. Compounds targeting LOXs can influence conditions like cancer and inflammatory diseases .

- Enzymes involved in metabolic pathways : The sulfonamide moiety may provide inhibitory effects on enzymes critical for metabolic processes.

Biological Activity

Preliminary findings suggest that 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide exhibits notable biological activity, particularly in enzyme inhibition.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals potential advantages:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxybenzenesulfonamide | Methoxy group, sulfonamide | Antimicrobial properties |

| Tetrahydrothiopyran derivatives | Thiopyran ring system | Potential anticancer activity |

| Quinoxaline derivatives | Heterocyclic structure | Anti-inflammatory effects |

| 3-chloro-N-((4-(2-hydroxyethoxy)... | Unique combination enhancing solubility | Promising candidate for drug development |

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound are scarce, relevant literature indicates promising avenues for research:

- Inhibition Studies : Similar compounds have shown significant inhibitory effects on lipoxygenases, suggesting that 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide may exhibit similar properties .

- Therapeutic Applications : The unique structural features indicate potential applications in treating inflammatory diseases and certain cancers, warranting further investigation into its pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

The provided evidence highlights several sulfonamide analogs with structural or functional similarities. Below is a detailed comparison:

Functional Group Influence on Physical Properties

The target compound’s 2-hydroxyethoxy-thiopyran group likely increases polarity compared to analogs with aromatic or ester-linked thioethers. This could enhance aqueous solubility but reduce membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.